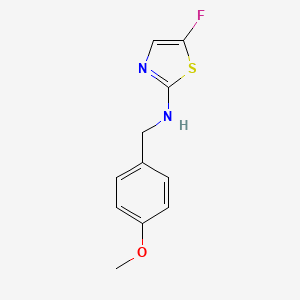

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

説明

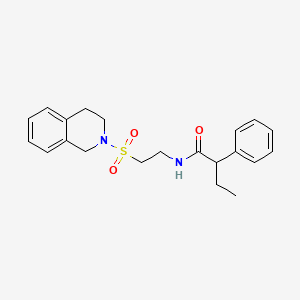

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11FN2OS . It has a molecular weight of 238.29 .

Molecular Structure Analysis

The molecular structure of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Medicinal Chemistry and Drug Design

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: is a compound that has been explored for its potential in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, which include antimicrobial, antifungal, antiviral, and antitumor properties . This particular compound could be used as a building block in the synthesis of molecules with potential pharmacological activities. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.

Agriculture

In agriculture, compounds like 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine may be used in the development of new pesticides or fungicides. The thiazole moiety is a common feature in many agricultural chemicals, and its derivatives can be designed to target specific pests or diseases affecting crops .

Material Science

The application of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine in material science could involve the development of novel materials with unique properties. Thiazoles have been used in the creation of organic semiconductors and other electronic materials due to their stability and conductive properties .

Industrial Applications

Industrial applications of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine might include its use as a chemical intermediate in the synthesis of dyes, resins, or other industrial chemicals. Its reactivity with various agents can be harnessed to produce a wide range of products .

Environmental Science

In environmental science, 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine could be studied for its effects on environmental systems or its potential use in environmental remediation processes. Understanding its degradation pathways and interactions with other environmental chemicals is crucial for assessing its impact .

Biochemistry and Pharmacology

Biochemically, 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine could be used to study enzyme interactions, receptor binding, or as a molecular probe to understand biological pathways. In pharmacology, it may serve as a lead compound for drug development, particularly in the areas of neurology and oncology, where thiazole derivatives have shown promise .

将来の方向性

Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

作用機序

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Some thiazole derivatives have been reported to exert their activity by blocking the calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The diverse biological activities associated with thiazole derivatives suggest that the compound could potentially have a wide range of effects at the molecular and cellular levels .

特性

IUPAC Name |

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKPUECVVJKHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)